molecular formula C8H10Cl3NO B8179063 2-Amino-1-(2,4-dichlorophenyl)ethanol HCl

2-Amino-1-(2,4-dichlorophenyl)ethanol HCl

Cat. No.: B8179063
M. Wt: 242.5 g/mol
InChI Key: CNQVPTAAKHTOGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl nitroethanol, which is then reduced to 2-Amino-1-(2,4-dichlorophenyl)ethanol. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQVPTAAKHTOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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